silane CAS No. 90298-07-0](/img/structure/B14363836.png)
[4,5-Bis(4-methylphenyl)thiophen-2-yl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(4-methylphenyl)thiophen-2-ylsilane: is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a thiophene ring substituted with two 4-methylphenyl groups and a trimethylsilyl group, making it an interesting subject for research in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(4-methylphenyl)thiophen-2-ylsilane typically involves the reaction of 4-methylphenyl-substituted thiophene derivatives with trimethylsilyl reagents under specific conditions. The process may include steps such as:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
Substitution with 4-methylphenyl groups: This step often involves Friedel-Crafts alkylation or acylation reactions.
Introduction of the trimethylsilyl group: This is usually done using trimethylsilyl chloride or other silylating agents in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes using continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the thiophene sulfur, potentially yielding dihydrothiophenes or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., Grignard reagents, organolithium compounds).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophenes, reduced aromatic derivatives.
Substitution: Halogenated thiophenes, functionalized aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Materials Science: Incorporated into polymers and other materials for electronic and photonic applications.
Biology and Medicine:
Drug Development: Potential use as a scaffold for designing new pharmaceuticals.
Biological Probes: Utilized in the development of probes for studying biological processes.
Industry:
Electronics: Employed in the fabrication of organic semiconductors and other electronic components.
Catalysis: Acts as a ligand or catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4,5-Bis(4-methylphenyl)thiophen-2-ylsilane depends on its application. In organic synthesis, it may act as a nucleophile or electrophile, participating in various chemical transformations. In materials science, its electronic properties are exploited for creating conductive or semiconductive materials. The molecular targets and pathways involved are specific to the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Thiophene derivatives: Compounds like 2,5-bis(4-methylphenyl)thiophene.
Silylated aromatic compounds: Compounds such as trimethylsilylbenzene.
Uniqueness:
Structural Features: The combination of a thiophene ring with both 4-methylphenyl and trimethylsilyl groups is unique, providing distinct electronic and steric properties.
Versatility: Its ability to participate in a wide range of chemical reactions and applications makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
90298-07-0 |
|---|---|
Molekularformel |
C21H24SSi |
Molekulargewicht |
336.6 g/mol |
IUPAC-Name |
[4,5-bis(4-methylphenyl)thiophen-2-yl]-trimethylsilane |
InChI |
InChI=1S/C21H24SSi/c1-15-6-10-17(11-7-15)19-14-20(23(3,4)5)22-21(19)18-12-8-16(2)9-13-18/h6-14H,1-5H3 |
InChI-Schlüssel |
FIMFQIKYWHRQCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2)[Si](C)(C)C)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


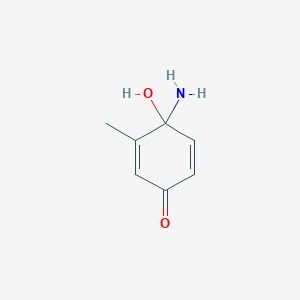
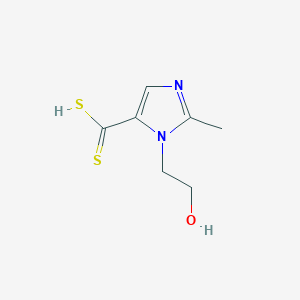

![2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide](/img/structure/B14363780.png)
![3-Ethylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14363786.png)
![6-[2-(2-Bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol](/img/structure/B14363789.png)
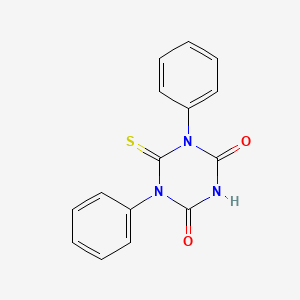
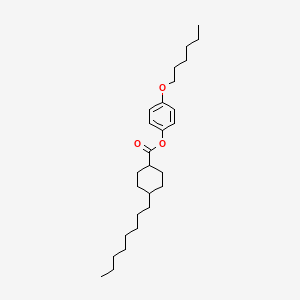

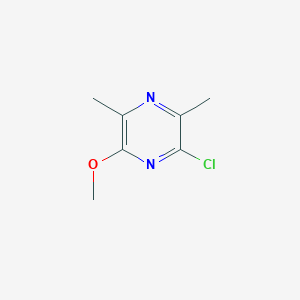
![7,8-Dihydro[1,3]thiazolo[3,2-e]purine](/img/structure/B14363820.png)
![2-{[2-(2-Hydroxyethoxy)phenoxy]methyl}benzoic acid](/img/structure/B14363823.png)
![1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene](/img/structure/B14363825.png)
![1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14363833.png)
